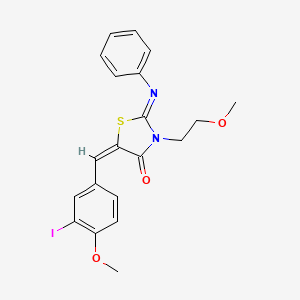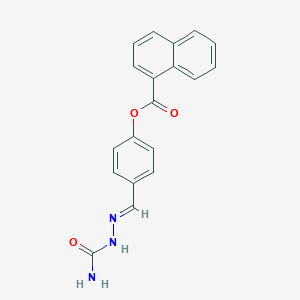![molecular formula C20H15Cl3N4O3S B10896692 3-(ethylsulfanyl)-5-(furan-2-yl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10896692.png)
3-(ethylsulfanyl)-5-(furan-2-yl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with a diverse array of functional groups. Let’s break it down:
- The core structure is a 1,2,4-triazole ring , which contains three nitrogen atoms and one carbon atom.
- Attached to the triazole ring, we find:
- An ethylsulfanyl group (–S–CH₂–CH₃) at position 3.
- A furan-2-yl group (a five-membered aromatic ring containing an oxygen atom) at position 5.
- An N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene] moiety, which is a mouthful! Essentially, it’s a furan-based side chain with a chlorinated phenyl group.
- The compound also contains an amine group (–NH₂) at position 4.
- Overall, this compound combines features from different chemical families, making it intriguing for further study.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- Reactions this compound might undergo include:
Oxidation: Oxidizing agents could convert the sulfur atom to a sulfoxide or sulfone.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Replacing halogens or other substituents.
- Common reagents and conditions would depend on the specific reaction.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its diverse functional groups.
Agrochemicals: Explore its pesticidal or herbicidal properties.
Materials Science: Assess its use in materials with unique properties.
Biological Studies: Investigate its interactions with biological targets.
Mechanism of Action
- Unfortunately, information on the exact mechanism of action is scarce. It likely involves interactions with cellular receptors or enzymes.
- Molecular targets and pathways remain to be elucidated.
Comparison with Similar Compounds
- Similar compounds might include other triazoles, furan derivatives, or molecules with thiol groups.
- Highlighting its uniqueness would require a detailed comparison with known analogs.
Properties
Molecular Formula |
C20H15Cl3N4O3S |
|---|---|
Molecular Weight |
497.8 g/mol |
IUPAC Name |
(E)-N-[3-ethylsulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]-1-[5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl]methanimine |
InChI |
InChI=1S/C20H15Cl3N4O3S/c1-2-31-20-26-25-19(17-4-3-7-28-17)27(20)24-10-13-5-6-14(30-13)11-29-18-15(22)8-12(21)9-16(18)23/h3-10H,2,11H2,1H3/b24-10+ |
InChI Key |
NMICLFGTZSZCLB-YSURURNPSA-N |
Isomeric SMILES |
CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=CO4 |
Canonical SMILES |
CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10896632.png)
![methyl 5-[(2-methoxy-6-{(E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]furan-2-carboxylate](/img/structure/B10896638.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10896644.png)
![4-{[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896646.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10896653.png)
![2-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10896655.png)
![2-(1-Adamantylmethyl)-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide](/img/structure/B10896659.png)
![(5E)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B10896662.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B10896669.png)
![4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896671.png)

![3-[(1E)-2-cyano-3-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-3-oxoprop-1-en-1-yl]phenyl 4-chlorobenzoate](/img/structure/B10896674.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B10896678.png)
